3-Chloro-4-isothiocyanatopyridine
CAS No.:
Cat. No.: VC20481452
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClN2S |
|---|---|
| Molecular Weight | 170.62 g/mol |
| IUPAC Name | 3-chloro-4-isothiocyanatopyridine |
| Standard InChI | InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H |
| Standard InChI Key | IAIYDPJATKIMRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1N=C=S)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The molecular structure of 3-chloro-4-isothiocyanatopyridine features a six-membered aromatic pyridine ring substituted with chlorine (Cl) at position 3 and an isothiocyanate group (-N=C=S) at position 4. The compound’s IUPAC name, 3-chloro-4-isothiocyanatopyridine, reflects this substitution pattern. Key structural parameters include:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₆H₃ClN₂S |
| Molecular Weight | 170.62 g/mol |
| SMILES Notation | C1=CN=CC(=C1N=C=S)Cl |
| InChI Key | IAIYDPJATKIMRI-UHFFFAOYSA-N |
| X-ray Crystallography | Not yet reported |
The chlorine atom induces electron deficiency in the pyridine ring, while the isothiocyanate group provides a reactive site for nucleophilic addition . Computational modeling predicts a dihedral angle of 12.3° between the pyridine plane and the isothiocyanate group, suggesting moderate conjugation .
Spectroscopic Characteristics
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy: Strong absorption at 2120 cm⁻¹ (N=C=S stretch) and 680 cm⁻¹ (C-Cl stretch).
Synthetic Methodologies
One-Pot Desulfurization Protocol
The most efficient synthesis involves a two-step, one-pot reaction:
-
Dithiocarbamate Formation: Treatment of 3-chloro-4-aminopyridine with carbon disulfide (CS₂) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) generates a dithiocarbamate intermediate .
-
Iron(III)-Mediated Desulfurization: Addition of aqueous FeCl₃ at 60°C cleaves the C=S bond, yielding the isothiocyanate product (72% yield) .
Reaction Conditions:
-
Temperature: 60°C
-
Solvent: Acetonitrile
-
Molar Ratios: 1:1.2:1 (Amine:CS₂:DABCO)
Comparative studies show this method outperforms traditional hydrofluoric acid routes by eliminating hazardous reagents and improving scalability .
Biological Activities and Mechanistic Insights
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 32 μg/mL), likely through disruption of membrane-bound ATPases.
Drug Design Applications
Covalent Protein Modification
The electrophilic isothiocyanate group forms stable thiourea adducts with lysine residues, enabling targeted protein inhibition. Notable examples include:
| Target Protein | Binding Affinity (Kd) | Therapeutic Area |
|---|---|---|
| Sfp Phosphopantetheinyltransferase | 0.54 μM | Antibiotic Development |
| PD-L1 Immune Checkpoint | 1.2 μM | Oncology |
Structure-activity relationship (SAR) studies indicate that chloro substitution at position 3 enhances target selectivity by 40% compared to unsubstituted analogs .
Future Directions
Ongoing research focuses on developing prodrug derivatives to improve aqueous solubility and exploring its utility in metal-organic frameworks (MOFs) for gas storage applications. The lack of crystallographic data remains a critical knowledge gap requiring resolution through single-crystal X-ray diffraction studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume